molecular formula C12H15N5O B11305509 N-(butan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

N-(butan-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11305509
M. Wt: 245.28 g/mol
InChI Key: BXLLZCXTMSWONR-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butan-2-yl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Butan-2-yl Group: This step might involve the alkylation of an intermediate compound using butan-2-yl halide.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-containing intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butan-2-yl group, forming ketones or carboxylic acids.

    Reduction: Reduction reactions could target the benzamide core, potentially converting it to an amine.

    Substitution: The tetrazole ring and benzamide core can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might involve strong bases like sodium hydride or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive molecule in drug discovery.

    Medicine: Exploration as a therapeutic agent for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide analogs: Compounds with similar structures but different substituents.

    Other Benzamides: Compounds with a benzamide core but different functional groups.

    Tetrazole-containing Compounds: Molecules featuring the tetrazole ring but different core structures.

Uniqueness

N-(butan-2-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-butan-2-yl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-3-9(2)14-12(18)10-5-4-6-11(7-10)17-8-13-15-16-17/h4-9H,3H2,1-2H3,(H,14,18)

InChI Key

BXLLZCXTMSWONR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)N2C=NN=N2

Origin of Product

United States

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